molecular formula C8H15NOS B123757 (S)-3-(mercaptomethyl)quinuclidin-3-ol CAS No. 158568-64-0

(S)-3-(mercaptomethyl)quinuclidin-3-ol

Cat. No.: B123757
CAS No.: 158568-64-0
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-QMMMGPOBSA-N
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Description

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a chiral compound featuring a quinuclidine skeleton with a mercaptomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with quinuclidine, a bicyclic amine.

    Functionalization: Introduction of the mercaptomethyl group can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by starting with a chiral precursor.

    Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to introduce the mercaptomethyl group.

    Enzymatic Resolution: Employing enzymes to achieve chiral purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(mercaptomethyl)quinuclidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Ethers: From reduction reactions.

    Thioethers and Thioesters: From substitution reactions.

Scientific Research Applications

(S)-3-(mercaptomethyl)quinuclidin-3-ol has various applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of (S)-3-(mercaptomethyl)quinuclidin-3-ol involves:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence biochemical pathways related to its functional groups, such as thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, lacking the mercaptomethyl and hydroxyl groups.

    (S)-3-(hydroxymethyl)quinuclidin-3-ol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

    (S)-3-(methylthio)quinuclidin-3-ol: Similar structure but with a methylthio group instead of a mercaptomethyl group.

Uniqueness

(S)-3-(mercaptomethyl)quinuclidin-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@](C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576206
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158568-64-0
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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